molecular formula C24H26N2O2S B14945977 1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B14945977
M. Wt: 406.5 g/mol
InChI Key: BBDUJVKLHWTFJZ-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-4-[4-(METHYLSULFANYL)PHENYL]-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIMETHYLAMINO)-4-[4-(METHYLSULFANYL)PHENYL]-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. Common starting materials might include substituted anilines and ketones, which undergo cyclization and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of dyes, pigments, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

1-(DIMETHYLAMINO)-4-[4-(METHYLSULFANYL)PHENYL]-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE may possess unique properties due to the specific substitutions on the quinoline ring, which could influence its biological activity and chemical reactivity.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

1-(dimethylamino)-4-(4-methylsulfanylphenyl)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C24H26N2O2S/c1-25(2)26-21-13-18(16-7-5-4-6-8-16)14-22(27)24(21)20(15-23(26)28)17-9-11-19(29-3)12-10-17/h4-12,18,20H,13-15H2,1-3H3

InChI Key

BBDUJVKLHWTFJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(CC1=O)C3=CC=C(C=C3)SC)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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